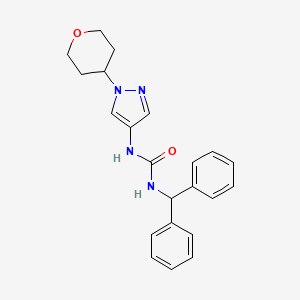

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Enzyme Inhibition

Urea derivatives have been synthesized and assessed for their potential as enzyme inhibitors. A study by Vidaluc et al. (1995) demonstrated the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas and their evaluation as acetylcholinesterase inhibitors. These compounds show how variations in the chemical structure, such as changes in the spacer length and pharmacophoric units, can affect inhibitory activities against specific enzymes, highlighting the importance of structural optimization in drug discovery (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Anticancer Research

Another application is in anticancer research, where urea derivatives are evaluated for their potential to inhibit cancer cell growth. Mustafa, Perveen, and Khan (2014) synthesized several urea derivatives and subjected them to enzyme inhibition assays and observed effects on a prostate cancer cell line. This research exemplifies the potential of urea derivatives in developing new anticancer agents by exploring their enzyme inhibition capabilities and cytotoxic effects against cancer cells (Mustafa, Perveen, & Khan, 2014).

Neuropharmacology

Urea derivatives have also been explored for their roles in neuropharmacology, particularly in modulating receptors involved in feeding behavior and stress. Piccoli et al. (2012) investigated the effects of various urea derivatives as antagonists of orexin receptors, demonstrating their potential in treating binge eating disorders. This study underscores the significance of urea derivatives in modulating neural pathways and suggests a new avenue for pharmacological treatment of eating disorders and possibly other compulsive behavior disorders (Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, & Corsi, 2012).

Material Science and Gelation

In the field of material science, urea derivatives are utilized in the development of hydrogels with tunable physical properties. Lloyd and Steed (2011) explored the gelation properties of a specific urea compound in various acidic conditions, demonstrating the impact of anion identity on the morphology and rheology of the gels formed. This research highlights the potential of urea derivatives in creating materials with specific characteristics for applications in drug delivery systems, tissue engineering, and other areas where controlled material properties are crucial (Lloyd & Steed, 2011).

properties

IUPAC Name |

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-3-30-21-10-6-19(7-11-21)26-16-18(14-22(26)27)15-25-23(28)24-13-12-17-4-8-20(29-2)9-5-17/h4-11,18H,3,12-16H2,1-2H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENHADQNEWDEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2836056.png)

![2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide](/img/structure/B2836062.png)

![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2836063.png)

![1-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2836065.png)

![5-ethyl-7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836067.png)

![(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2836068.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B2836069.png)